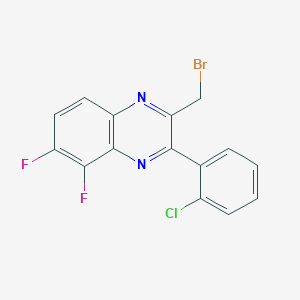
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable quinoxaline derivative, followed by the introduction of the chlorophenyl and difluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents or to modify the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chlorophenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
- 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-fluorophenyl)-5,6-difluoroquinoxaline
- 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline
Comparison: Compared to similar compounds, 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the presence of both chlorophenyl and difluoro substituents. These groups can significantly influence its chemical reactivity, biological activity, and physical properties. For instance, the difluoro groups can enhance its stability and lipophilicity, making it more suitable for certain applications in drug development or material science.
特性
分子式 |
C15H8BrClF2N2 |
|---|---|
分子量 |
369.59 g/mol |
IUPAC名 |
2-(bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)21-15-11(20-12)6-5-10(18)13(15)19/h1-6H,7H2 |
InChIキー |
XNNAVSPYETVQSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3F)F)N=C2CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



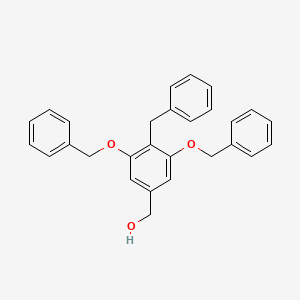
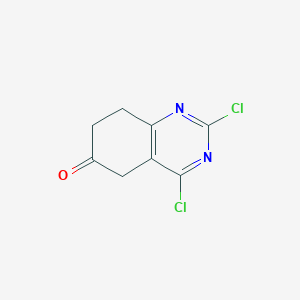

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)

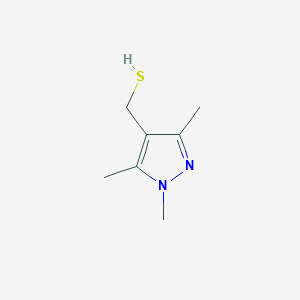
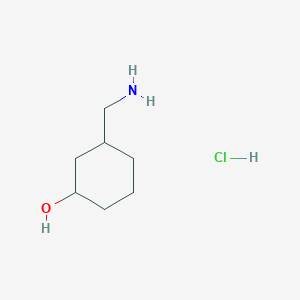

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
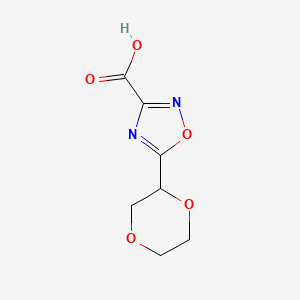
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)

